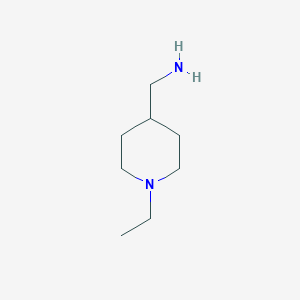

(1-Ethylpiperidin-4-yl)methanamine

説明

The exact mass of the compound (1-Ethylpiperidin-4-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Ethylpiperidin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethylpiperidin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(1-ethylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLODGCYXZYPQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383335 | |

| Record name | (1-ethylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-71-8 | |

| Record name | (1-ethylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethylpiperidin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethylpiperidin-4-yl)methanamine, CAS 21168-71-8, is a disubstituted piperidine derivative that belongs to a class of compounds of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in numerous centrally active agents and other therapeutic compounds.[1] This guide provides a comprehensive technical overview of (1-Ethylpiperidin-4-yl)methanamine, including its physicochemical properties, detailed synthetic protocols, spectroscopic analysis, and a discussion of its potential applications based on the broader activity of related N-substituted 4-aminomethylpiperidines. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a robust and practical resource for researchers.

Physicochemical and Structural Properties

(1-Ethylpiperidin-4-yl)methanamine is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary aminomethyl group at the 4-position. This structure imparts specific physicochemical characteristics crucial for its behavior in biological and chemical systems.

| Property | Value / Information | Source(s) |

| CAS Number | 21168-71-8 | N/A |

| Molecular Formula | C8H18N2 | N/A |

| Molecular Weight | 142.24 g/mol | N/A |

| Appearance | Reported as a white powder or liquid. | [2] |

| Purity | Commercially available with ≥97% purity. | [2] |

| Boiling Point | Not explicitly reported. Estimated to be higher than piperidine (106 °C) due to increased molecular weight and hydrogen bonding capability.[3] | N/A |

| pKa | Not explicitly reported. The piperidine nitrogen is expected to have a pKa around 11.22 (value for piperidine), making it a strong base. The primary amine's pKa is likely around 10-11.[4][5] | N/A |

| Solubility | Expected to be miscible with water and soluble in common organic solvents like ethanol, methanol, and dichloromethane, similar to other small amines.[3] | N/A |

| Storage | Recommended to be stored in a dark place, sealed in a dry environment at 2-8°C. | [2] |

Synthesis and Methodologies

The synthesis of (1-Ethylpiperidin-4-yl)methanamine can be approached through several established synthetic routes for N-alkylated piperidines. Two primary and logical strategies are reductive amination of a ketone precursor and the reduction of a nitrile intermediate.

Synthetic Pathway Overview

Caption: Plausible synthetic routes to (1-Ethylpiperidin-4-yl)methanamine.

Protocol 1: Reductive Amination of 1-Ethyl-4-piperidone

This method involves the reaction of 1-ethyl-4-piperidone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. This is a common and effective method for the synthesis of 4-aminopiperidine derivatives.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N) in excess (5-10 eq).

-

pH Adjustment (Optional but Recommended): Adjust the pH of the mixture to 6-7 using a mild acid like acetic acid to facilitate imine formation.

-

Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases.

-

Wash the aqueous layer with an organic solvent like dichloromethane (DCM) to remove any unreacted starting material.

-

Basify the aqueous layer to a pH > 12 with a strong base (e.g., NaOH pellets or 6M NaOH solution).

-

Extract the product into an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Reduction of 1-Ethyl-4-cyanopiperidine

This route involves the reduction of a nitrile group to a primary amine. This is a high-yielding transformation, often employing powerful reducing agents.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent like lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 1-ethyl-4-cyanopiperidine (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Workup (Fieser Method for LiAlH4):

-

Cool the reaction mixture to 0 °C.

-

Sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH4 used.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash it thoroughly with the reaction solvent (e.g., THF or diethyl ether).

-

-

Purification: Combine the filtrate and washings, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the piperidine ring protons, and the aminomethyl group.

-

~2.5-3.0 ppm (m): Protons on the carbons adjacent to the piperidine nitrogen (positions 2 and 6).

-

~2.4 ppm (q): Methylene protons of the N-ethyl group (-CH2CH3).

-

~2.5 ppm (d): Methylene protons of the aminomethyl group (-CH2NH2).

-

~1.6-1.8 ppm (m): Axial protons on the piperidine ring (positions 3 and 5).

-

~1.2-1.4 ppm (m): Equatorial protons on the piperidine ring (positions 3 and 5) and the proton at position 4.

-

~1.1 ppm (t): Methyl protons of the N-ethyl group (-CH2CH3).

-

Broad singlet: Protons of the primary amine (-NH2), which are exchangeable with D2O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

-

~55-60 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2, C6).

-

~52-55 ppm: Methylene carbon of the N-ethyl group.

-

~45-50 ppm: Methylene carbon of the aminomethyl group.

-

~35-40 ppm: Methine carbon of the piperidine ring (C4).

-

~28-32 ppm: Carbons of the piperidine ring at positions 3 and 5.

-

~12-15 ppm: Methyl carbon of the N-ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of N-H stretching and bending vibrations from the primary amine and C-N stretching from both the primary and tertiary amine functionalities.

-

3300-3500 cm⁻¹: Two medium-intensity bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine (-NH2).[9][10]

-

2800-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1600 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[2][9]

-

1020-1250 cm⁻¹: C-N stretching vibrations for the aliphatic primary and tertiary amines.[10]

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M+) at m/z 142 would be expected. The fragmentation pattern would likely be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[11][12]

Caption: Predicted major fragmentation pathways for (1-Ethylpiperidin-4-yl)methanamine.

A prominent fragment would be expected at m/z 112, corresponding to the loss of the aminomethyl radical (•CH2NH2). Another significant peak could arise from the loss of the ethyl radical (•C2H5) to give a fragment at m/z 113. The base peak is often the result of alpha-cleavage leading to a stable, resonance-stabilized cation. A fragment at m/z 84 is also highly probable, resulting from the loss of ethylene from the m/z 112 fragment.

Applications in Research and Drug Development

While specific patents or research articles detailing the use of (1-Ethylpiperidin-4-yl)methanamine are not widely documented, the N-substituted 4-aminomethylpiperidine scaffold is a key pharmacophore in various areas of drug discovery.

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The basic nitrogen of the piperidine can be protonated at physiological pH, which can be crucial for interactions with receptors and transporters in the brain. Modifications at the N1 and C4 positions allow for the fine-tuning of properties like receptor affinity, selectivity, and blood-brain barrier penetration.

-

Antimicrobial and Antitumor Agents: Various derivatives of piperidine have been investigated for their potential as antimicrobial and antitumor agents.[6][13] The presence of multiple nitrogen atoms allows for diverse hydrogen bonding and electrostatic interactions with biological targets. For instance, certain 4-aminopiperidine derivatives have shown promising antifungal activity by targeting ergosterol biosynthesis.[6]

-

Synthetic Building Block: (1-Ethylpiperidin-4-yl)methanamine serves as a versatile building block for the synthesis of more complex molecules. The primary amine provides a reactive handle for derivatization through acylation, alkylation, or sulfonylation, enabling the generation of chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

Based on available safety data for the dihydrochloride salt and related compounds, (1-Ethylpiperidin-4-yl)methanamine should be handled with appropriate precautions.

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): It is essential to use chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[6]

Conclusion

(1-Ethylpiperidin-4-yl)methanamine is a valuable chemical entity with significant potential as a scaffold and building block in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and characterization. While specific experimental data for this compound is limited, the provided protocols and analyses, based on established principles and analogous structures, offer a solid starting point for researchers. Further investigation into the biological activity of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]

- 5. webqc.org [webqc.org]

- 6. mdpi.com [mdpi.com]

- 7. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. wikieducator.org [wikieducator.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (1-Ethylpiperidin-4-yl)methanamine

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a disubstituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a key building block, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation and analytical method development. This technical guide provides a comprehensive overview of the core physicochemical properties of (1-Ethylpiperidin-4-yl)methanamine, detailing both predicted data and the rigorous experimental methodologies required for their determination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a foundation of scientific integrity.

Introduction

The piperidine moiety is a prevalent scaffold in a multitude of approved pharmaceutical agents, valued for its ability to impart desirable properties such as aqueous solubility and favorable interactions with biological targets. (1-Ethylpiperidin-4-yl)methanamine, featuring both a tertiary amine within the piperidine ring and a primary exocyclic amine, presents a unique profile of basicity and polarity. These characteristics are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into the essential physicochemical parameters of this compound, providing a robust framework for its application in research and development.

Core Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | (1-Ethylpiperidin-4-yl)methanamine | --- |

| CAS Number | 21168-71-8 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Predicted pKa₁ (Piperidine N) | ~10.5 - 11.0 | ACD/Labs Percepta, ChemAxon |

| Predicted pKa₂ (Primary Amine) | ~9.5 - 10.0 | ACD/Labs Percepta, ChemAxon |

| Predicted logP | 0.8 - 1.2 | ChemAxon, XLogP3 |

| Predicted Aqueous Solubility | High | Inferred from structure and pKa |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [1] |

Ionization and Lipophilicity: The Cornerstones of Drug Action

The dual amine functionalities of (1-Ethylpiperidin-4-yl)methanamine govern its ionization state at physiological pH, which in turn dictates its lipophilicity and subsequent membrane permeability.

Acid Dissociation Constants (pKa)

The pKa values of a compound are critical as they determine the extent of ionization at a given pH. For (1-Ethylpiperidin-4-yl)methanamine, two basic centers are present: the tertiary amine of the N-ethylpiperidine ring and the primary aminomethyl group.

Expert Insight: The N-ethylpiperidine nitrogen is expected to be the more basic of the two, with a predicted pKa in the range of 10.5-11.0, typical for tertiary alkylamines. The primary amine is predicted to have a slightly lower pKa, around 9.5-10.0. This differentiation is crucial for understanding its behavior in pH gradients within the body, such as the transition from the stomach to the small intestine.

This protocol outlines a robust method for the experimental determination of pKa values.[2]

Principle: The compound is dissolved in a solvent system (typically a co-solvent of methanol and water to ensure solubility) and titrated with a standardized acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa values are determined from the inflection points of the resulting titration curve.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of (1-Ethylpiperidin-4-yl)methanamine and dissolve it in a suitable volume (e.g., 50 mL) of a methanol/water (1:1 v/v) co-solvent.

-

Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized 0.1 M HCl solution in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers, two distinct inflection points will be observed. The first derivative of the titration curve can be used to accurately locate these points.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species at a specific pH.

Expert Insight: With its polar amine groups, (1-Ethylpiperidin-4-yl)methanamine is expected to have a relatively low logP. The predicted logP of around 1.0 suggests a balanced hydrophilic-lipophilic character for the neutral molecule. However, at physiological pH (e.g., 7.4), the compound will be predominantly protonated, leading to a significantly lower logD and higher aqueous solubility.

The shake-flask method is the gold standard for logP determination.[3][4]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of (1-Ethylpiperidin-4-yl)methanamine in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol and the aqueous sample solution.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) at a constant temperature (25°C). Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or GC-MS.

-

Calculation:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

logP = log₁₀(P)

-

Caption: Workflow for logP determination by the shake-flask method.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Due to the presence of two basic nitrogen atoms, the solubility of (1-Ethylpiperidin-4-yl)methanamine is expected to be highly pH-dependent.

Expert Insight: In acidic to neutral solutions, where the amine groups are protonated, the compound is predicted to be highly soluble in water. In basic solutions, as the compound becomes deprotonated and more lipophilic, its aqueous solubility will decrease.

Principle: An excess of the compound is equilibrated with the solvent (e.g., water, buffer of various pH values) at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.

Methodology:

-

Sample Preparation: Add an excess amount of (1-Ethylpiperidin-4-yl)methanamine to vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Chemical Stability

Understanding the chemical stability of a drug candidate is essential for determining its shelf-life and identifying potential degradation products.

Expert Insight: Piperidine derivatives can be susceptible to oxidation and degradation under harsh acidic or basic conditions.[5] The N-ethyl group and the primary amine are potential sites for oxidative degradation.

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways.[2][6][7]

Principle: The compound is subjected to various stress conditions (acidic, basic, oxidative, thermal, and photolytic), and the resulting degradation is monitored by a stability-indicating analytical method, typically HPLC.

Methodology:

-

Develop a Stability-Indicating HPLC Method: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent compound from all potential degradation products.

-

Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

-

Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Logical workflow for forced degradation studies.

Spectroscopic Characterization (Predicted)

While experimental spectra for (1-Ethylpiperidin-4-yl)methanamine are not publicly available, a predictive analysis based on its structure and data from related compounds provides valuable insight for its identification and characterization.

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), methylene protons adjacent to the piperidine nitrogen, and protons of the piperidine ring. The aminomethyl protons would likely appear as a singlet or a broad singlet.

-

¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be indicative of the aliphatic nature of the compound.

-

Mass Spectrometry (ESI-MS): In positive ion mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 143.2. Fragmentation would likely involve the loss of the ethyl group or cleavage of the piperidine ring.[8][9]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the critical physicochemical properties of (1-Ethylpiperidin-4-yl)methanamine. By combining high-quality predicted data with detailed, robust experimental protocols, this document serves as a valuable resource for researchers and drug development professionals. A thorough characterization of the pKa, logP/logD, solubility, and stability of this important building block is essential for its successful application in the synthesis and development of novel therapeutic agents. The methodologies outlined herein provide a clear path for obtaining the necessary data to drive informed decision-making in the drug discovery and development process.

References

-

LogP / LogD shake-flask method. (2024). Protocols.io. Available at: [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

ACD/Labs. (2024). Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available at: [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Kadam, S. D., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

BIOSYNCE. (2025). What is the stability of piperidine? - Blog. Available at: [Link]

-

Martins, J. R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023). EMBIBE. Available at: [Link]

- Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623.

-

ChemAxon. (n.d.). logP and logD calculations. Chemaxon Docs. Available at: [Link]

-

PubChem. (n.d.). 1-Ethylpiperidine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. acdlabs.com [acdlabs.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Ethylpiperidin-4-yl)methanamine structure and nomenclature

An In-Depth Technical Guide to (1-Ethylpiperidin-4-yl)methanamine: Structure, Properties, and Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a disubstituted piperidine derivative that represents a key structural motif in medicinal chemistry. The piperidine scaffold is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders, due to its ability to be functionalized to achieve desired pharmacological profiles.[1][2] This technical guide provides a comprehensive overview of the nomenclature, structure, physicochemical properties, and synthetic pathways relevant to (1-Ethylpiperidin-4-yl)methanamine. It is intended for researchers, scientists, and professionals in drug development who are working with or exploring piperidine-based scaffolds. This document synthesizes information from chemical databases and the broader scientific literature to offer a detailed, practical resource. While specific peer-reviewed protocols for this exact molecule are not abundant, this guide constructs validated synthetic approaches based on established and analogous chemical transformations.

Chemical Identity and Nomenclature

The unique structure of (1-Ethylpiperidin-4-yl)methanamine dictates its systematic nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) rules. Understanding its naming conventions is critical for unambiguous identification in literature and databases.

IUPAC Name

The accepted IUPAC name for the compound is (1-ethyl-4-piperidinyl)methanamine .[3]

Structure and CAS Number

The compound is registered under CAS Number 21168-71-8 .[3][4][5] Its structure consists of a piperidine ring N-substituted with an ethyl group and C-substituted at the 4-position with a methanamine (aminomethyl) group.

Nomenclature Deconstruction

The name can be broken down to understand the molecular architecture:

-

Piperidin-4-yl : A piperidine ring connected at the 4th position.

-

1-Ethyl : An ethyl group (-CH₂CH₃) is attached to the nitrogen atom (position 1) of the piperidine ring.

-

Methanamine : A methylamine group (-CH₂NH₂) is the substituent at the 4th position.

Caption: Logical breakdown of the IUPAC name for (1-Ethylpiperidin-4-yl)methanamine.

Physicochemical and Structural Properties

The physical and chemical characteristics of a molecule are fundamental to its application in research and development, influencing its solubility, stability, and reactivity.

Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂ | [3][5] |

| Molecular Weight | 142.24 g/mol | [3] |

| CAS Number | 21168-71-8 | [3][4][5] |

| Appearance | Liquid / White Powders | [3][5] |

| Purity | Typically ≥97% | [5] |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [3][5] |

| InChI Key | ZLODGCYXZYPQKQ-UHFFFAOYSA-N | [3] |

Structural Representation

The molecule features a saturated six-membered heterocycle, which typically adopts a chair conformation to minimize steric strain. The substituents at the N1 and C4 positions can exist in axial or equatorial orientations.

Caption: 2D structure of (1-Ethylpiperidin-4-yl)methanamine and its key components.

Synthesis and Manufacturing

Stage 1: Synthesis of 1-Ethyl-4-piperidone (Precursor)

The precursor ketone can be synthesized from commercially available piperidin-4-one.

Protocol: N-Alkylation of Piperidin-4-one This procedure is based on a standard N-alkylation reaction.[4]

-

Reaction Setup : In a round-bottom flask, charge piperidin-4-one hydrochloride monohydrate (1 equivalent) and a suitable base such as sodium carbonate (approx. 2 equivalents) into a polar aprotic solvent like acetonitrile.

-

Alkylation : Add an ethylating agent, such as bromoethane (1 equivalent), to the mixture.

-

Reaction Conditions : Heat the mixture to reflux (approx. 85°C) and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification : After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product, 1-ethylpiperidin-4-one, can then be purified using flash chromatography to yield a yellow liquid.

Stage 2: Conversion of Ketone to Amine

The transformation of the 4-keto group to a 4-(aminomethyl) group is a critical step. Reductive amination is a robust and widely used method for this purpose. A classic approach is the Leuckart reaction .[1][3][6]

Protocol: Leuckart Reaction for Reductive Amination The Leuckart reaction converts ketones to amines using formamide or ammonium formate as both the nitrogen source and the reducing agent.[6][7]

-

Reaction Setup : In a flask equipped for heating, combine 1-ethyl-4-piperidone (1 equivalent) with ammonium formate (excess, e.g., 2-3 equivalents).

-

Reaction Conditions : Heat the mixture to a temperature of 120-130°C.[1][6] The reaction proceeds via the formation of an N-formyl intermediate.

-

Hydrolysis : After the initial reaction is complete (monitored by TLC or GC-MS), the intermediate formamide is hydrolyzed. Add an aqueous acid solution (e.g., HCl) and heat to reflux to remove the formyl group and yield the primary amine hydrochloride salt.

-

Isolation : Cool the reaction mixture. The product can be isolated by basifying the aqueous solution (e.g., with NaOH) to liberate the free amine, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under vacuum to yield (1-Ethylpiperidin-4-yl)methanamine.

Caption: Proposed two-stage synthetic workflow for (1-Ethylpiperidin-4-yl)methanamine.

Spectroscopic Profile (Representative Data)

Comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for (1-Ethylpiperidin-4-yl)methanamine is limited.[2] Therefore, this section provides a representative analysis based on the known structure and data from analogous piperidine derivatives. This information is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.85 - 2.95 | m | 2H | Piperidine H-2, H-6 (equatorial) |

| ~2.65 | s (br) | 2H | -CH₂NH₂ |

| ~2.50 | d | 2H | -CH₂ NH₂ |

| ~2.40 | q | 2H | N-CH₂ CH₃ |

| ~1.90 - 2.00 | t | 2H | Piperidine H-2, H-6 (axial) |

| ~1.65 - 1.75 | m | 2H | Piperidine H-3, H-5 (equatorial) |

| ~1.40 - 1.50 | m | 1H | Piperidine H-4 |

| ~1.25 - 1.35 | m | 2H | Piperidine H-3, H-5 (axial) |

| ~1.05 | t | 3H | N-CH₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~53.0 | Piperidine C-2, C-6 |

| ~52.5 | N-C H₂CH₃ |

| ~48.0 | -C H₂NH₂ |

| ~38.0 | Piperidine C-4 |

| ~30.0 | Piperidine C-3, C-5 |

| ~12.0 | N-CH₂C H₃ |

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] (1-Ethylpiperidin-4-yl)methanamine serves as a valuable building block for creating more complex molecules with potential therapeutic applications.

-

CNS Drug Discovery : The N-substituted piperidine motif is prevalent in compounds targeting the central nervous system. The ethyl group and the primary amine provide two points for chemical modification, allowing for the fine-tuning of properties like blood-brain barrier permeability and target engagement.[1]

-

Scaffold for Library Synthesis : The primary amine is a versatile functional handle for derivatization via N-acylation or N-alkylation, enabling the rapid generation of compound libraries for high-throughput screening.

-

Fragment-Based Drug Design : As a fragment, this molecule can be used to probe the binding sites of biological targets, with subsequent elaboration to develop more potent and selective ligands.

While specific pharmacological data for the title compound is not widely published, structurally related compounds such as (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have shown neuroprotective properties against beta-amyloid-induced toxicity, suggesting potential avenues of research for Alzheimer's disease.[8]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

(1-Ethylpiperidin-4-yl)methanamine is a synthetically accessible and valuable building block for pharmaceutical and chemical research. Its structure, based on the robust piperidine core, offers multiple avenues for chemical modification. This guide provides a consolidated resource on its nomenclature, properties, and logical synthetic routes. By leveraging established chemical principles like N-alkylation and reductive amination, researchers can confidently synthesize and utilize this compound as a scaffold for the discovery of novel chemical entities with potential therapeutic value.

References

-

University of Chile. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Sciencemadness Wiki. Leuckart reaction. [Link]

-

Molecules. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

ENAO Chemical Co., Limited. (1-Ethylpiperidin-4-yl)methanamine CAS NO.21168-71-8. [Link]

-

The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]

-

Royal Society of Chemistry. Supporting information for a research paper. [Link]

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

Reddit. Does piperidine work in reductive amination like this?. [Link]

-

PubMed. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

-

Canadian Journal of Chemistry. Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. [Link]

-

ResearchGate. Reductive amination and amide synthesis diagram. [Link]

-

Wikipedia. Amine. [Link]

-

MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

Sources

- 1. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a key bifunctional building block in modern medicinal chemistry, incorporating both a secondary aliphatic amine within a piperidine ring and a primary aminomethyl substituent. This unique structural arrangement makes it a valuable scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical identity, detailed synthetic protocols, analytical characterization methods, and its applications as a crucial intermediate in the development of novel therapeutics. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Chemical Identity and Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the nomenclature, structural attributes, and physicochemical properties of (1-Ethylpiperidin-4-yl)methanamine.

Nomenclature and Synonyms

The systematic identification of a chemical entity is crucial for unambiguous scientific communication. The compound is known by several names and identifiers across various chemical databases and commercial suppliers.

| Identifier Type | Value |

| IUPAC Name | (1-Ethylpiperidin-4-yl)methanamine |

| CAS Number | 21168-71-8 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| InChI Key | ZLODGCYXZYPQKQ-UHFFFAOYSA-N |

| Synonyms | 1-Ethyl-4-(aminomethyl)piperidine, 1-Ethyl-4-piperidinemethanamine, C-(1-ETHYL-PIPERIDIN-4-YL)-METHYLAMINE, (1-ETHYL-4-PIPERIDINYL)METHANAMINE, (1-ethyl-4-piperidyl)methanamine |

Physicochemical Properties

The physical and chemical properties of (1-Ethylpiperidin-4-yl)methanamine dictate its handling, storage, and reactivity.

| Property | Value | Source |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |

Synthesis of (1-Ethylpiperidin-4-yl)methanamine

The synthesis of (1-Ethylpiperidin-4-yl)methanamine can be approached through several strategic pathways. The choice of route often depends on the starting materials' availability, scalability, and the desired purity of the final product. A common and logical approach involves a multi-step synthesis starting from commercially available 4-piperidone. This section outlines a reliable synthetic strategy, breaking it down into key stages with detailed protocols.

Overall Synthetic Strategy

A robust strategy for the synthesis of (1-Ethylpiperidin-4-yl)methanamine involves three main transformations:

-

Reductive Amination: Introduction of the aminomethyl group at the 4-position of a protected piperidone.

-

N-Alkylation: Introduction of the ethyl group onto the piperidine nitrogen.

-

Deprotection: Removal of any protecting groups to yield the final product.

An alternative and often more direct route involves the N-alkylation of 4-(aminomethyl)piperidine. However, this can be complicated by the presence of two nucleophilic nitrogen atoms, potentially leading to a mixture of products. Therefore, a protecting group strategy is often preferred to ensure selectivity.[1]

Caption: A plausible synthetic route via reductive amination.

Detailed Experimental Protocol: Reductive Amination of 1-Ethyl-4-piperidone

This protocol describes a direct approach to the target molecule from 1-ethyl-4-piperidone. Reductive amination is a cornerstone of amine synthesis in pharmaceutical development due to its efficiency and operational simplicity.[2]

Step 1: Formation of (1-Ethylpiperidin-4-yl)methanamine

-

Materials:

-

1-Ethyl-4-piperidone (1 equivalent)

-

Ammonia (in methanol, 7N solution, 5-10 equivalents)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

-

Methanol (anhydrous)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

To a solution of 1-ethyl-4-piperidone in anhydrous methanol, add the methanolic solution of ammonia.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride in portions, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 2N HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.

-

Stir for 1 hour, then basify the solution with 4N NaOH until pH > 12.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude (1-Ethylpiperidin-4-yl)methanamine can be purified by vacuum distillation or column chromatography on silica gel.

-

Analytical Characterization

Ensuring the identity and purity of a synthesized compound is paramount. This section outlines common analytical techniques for the characterization of (1-Ethylpiperidin-4-yl)methanamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of non-volatile compounds. Due to the lack of a strong chromophore in (1-Ethylpiperidin-4-yl)methanamine, derivatization is often employed for UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used.

Protocol: HPLC with Pre-column Derivatization (Conceptual)

A common derivatizing agent for primary amines is benzoyl chloride.[3][4]

-

Derivatization:

-

Dissolve a small sample of (1-Ethylpiperidin-4-yl)methanamine in a suitable solvent (e.g., acetonitrile).

-

Add a base (e.g., triethylamine) followed by benzoyl chloride.

-

The reaction selectively forms a benzamide with the primary amine under controlled conditions.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30°C.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for analyzing volatile compounds like (1-Ethylpiperidin-4-yl)methanamine, providing both retention time for purity assessment and mass spectral data for structural confirmation.

Protocol: GC-MS Analysis

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Caption: A generalized workflow for the analysis of the synthesized compound.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[5] (1-Ethylpiperidin-4-yl)methanamine serves as a versatile starting material for creating libraries of compounds for biological screening.

As a Scaffold for CXCR4 Antagonists

The chemokine receptor CXCR4 is a G protein-coupled receptor that plays a crucial role in cancer metastasis and HIV entry into cells. N-substituted piperidin-4-yl-methanamine derivatives have been explored as antagonists for this receptor.[6] The (1-Ethylpiperidin-4-yl)methanamine core provides a key structural element where the primary amine can be further functionalized to interact with the receptor binding pocket, while the N-ethyl group can influence solubility and metabolic stability.

Building Block for Bioactive Molecules

The dual reactivity of (1-Ethylpiperidin-4-yl)methanamine (a nucleophilic secondary amine in the ring and a primary amine on the side chain) allows for selective functionalization. This makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including potential inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes. While not a direct intermediate in the most common synthesis of Alogliptin, its structural similarity to key intermediates highlights its utility in exploring chemical space around such targets.[7][8]

Safety and Handling

Given the chemical nature of (1-Ethylpiperidin-4-yl)methanamine as a piperidine derivative and an aliphatic amine, appropriate safety precautions are essential. The following information is based on data for piperidine and similar compounds and should be used as a guideline.[9][10][11][12][13]

-

Hazard Classification: Expected to be corrosive, causing severe skin burns and eye damage. It may also be toxic if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator with an appropriate cartridge for organic vapors/amines should be used.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(1-Ethylpiperidin-4-yl)methanamine is a foundational building block for the synthesis of a diverse array of chemical entities with significant potential in drug discovery. Its synthesis, while requiring careful control of selectivity, can be achieved through established organic chemistry methodologies such as reductive amination. The analytical techniques outlined provide a robust framework for its characterization. As research into novel therapeutics continues, the utility of such versatile scaffolds in generating new chemical matter for biological screening remains of paramount importance. This guide serves as a comprehensive resource for scientists and researchers leveraging this valuable compound in their work.

References

- BenchChem. N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols.

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- Google Patents. CAS 885274-93-1 4-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID ALLYL ESTER.

- SIELC Technologies. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.

- PubMed. Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists.

- BenchChem. An In-depth Technical Guide to the Chemical Synthesis of Alogliptin. BenchChem Technical Guide. 2025.

- BenchChem. Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery. BenchChem Technical Guide. 2025.

- BenchChem. Application Notes and Protocols for Alogliptin Synthesis and Mechanism of Action.

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Scribd.

- Jubilant Life Sciences Limited.

- PENTA CHEMICALS.

- ResearchGate.

- ResearchGate.

- Chemos GmbH & Co. KG.

- PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

- Google Patents.

- Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.

- Google Patents.

- ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. 2015.

- Google APIs. (12)

- PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. 2019.

- Google Patents.

- ResearchGate.

- Scribd. GCMS Analysis Report. 2024.

- Carl ROTH.

- Wikipedia. Amine.

- Semantic Scholar.

- Royal Society of Chemistry Publishing. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones.

- Google APIs.

- MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

- BenchChem. Spectroscopic and Synthetic Profile of N-Methyl-1-(piperidin-4-YL)methanamine Analogues: A Technical Overview. BenchChem Technical Guide. 2025.

- PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. 2025.

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- BenchChem. (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine|CAS 205259-71-8.

- PubMed. Piperidin-4-one: the potential pharmacophore. 2013.

- PubMed. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. 1995.

- PubMed. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. 2000.

- ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. 2025.

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents.

- ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. 2025.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Spectral Analysis of (1-Ethylpiperidin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a substituted piperidine derivative of interest in pharmaceutical research and medicinal chemistry due to its presence as a structural motif in various biologically active molecules. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for (1-Ethylpiperidin-4-yl)methanamine. In light of the limited availability of publicly accessible experimental spectra for this specific compound, this document combines theoretical predictions with empirical data from closely related structures to offer a robust and practical framework for its characterization.

Introduction: The Structural Significance of (1-Ethylpiperidin-4-yl)methanamine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The specific substitution pattern of (1-Ethylpiperidin-4-yl)methanamine, featuring an N-ethyl group and a 4-aminomethyl substituent, provides two key sites for further chemical modification, making it a versatile building block in drug discovery.

Accurate spectral analysis is the cornerstone of chemical synthesis and characterization. This guide is structured to provide an in-depth understanding of the expected spectral signatures of the title compound, explaining the theoretical basis for the observed and predicted data and offering practical, field-tested protocols for data acquisition.

Molecular Structure and Physicochemical Properties

A clear visualization of the molecular structure is essential for interpreting its spectral data.

Caption: Molecular structure of (1-Ethylpiperidin-4-yl)methanamine.

Table 1: Physicochemical Properties of (1-Ethylpiperidin-4-yl)methanamine

| Property | Value | Source |

| CAS Number | 21168-71-8 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Appearance | White powder | [1] |

| Predicted XlogP | 0.4 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the absence of published, experimentally verified spectra for (1-Ethylpiperidin-4-yl)methanamine, the following data is based on high-accuracy computational prediction methods. These predictions are grounded in extensive databases of experimental results and provide a reliable guide for spectral interpretation.[3][4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of (1-Ethylpiperidin-4-yl)methanamine in CDCl₃ is summarized below.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₂-NH₂ (a) | ~2.55 | d | 2H |

| Piperidine -CH₂- (axial, adjacent to N) (b) | ~1.85 | t | 2H |

| Piperidine -CH₂- (equatorial, adjacent to N) (c) | ~2.80 | d | 2H |

| Piperidine -CH₂- (axial, adjacent to C4) (d) | ~1.20 | qd | 2H |

| Piperidine -CH₂- (equatorial, adjacent to C4) (e) | ~1.65 | d | 2H |

| Piperidine -CH- (f) | ~1.40 | m | 1H |

| N-CH₂-CH₃ (g) | ~2.40 | q | 2H |

| N-CH₂-CH₃ (h) | ~1.05 | t | 3H |

| -NH₂ (i) | ~1.30 | s (broad) | 2H |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions. Multiplicities are simplified (d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted δ (ppm) |

| -C H₂-NH₂ | ~47.0 |

| Piperidine C H₂ (adjacent to N) | ~54.0 |

| Piperidine C H₂ (adjacent to C4) | ~30.5 |

| Piperidine C H | ~39.0 |

| N-C H₂-CH₃ | ~52.5 |

| N-CH₂-C H₃ | ~12.0 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of (1-Ethylpiperidin-4-yl)methanamine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common starting point for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Perform a standard one-pulse experiment.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Expected Fragmentation Pattern

For (1-Ethylpiperidin-4-yl)methanamine (MW = 142.24), electrospray ionization (ESI) in positive mode is expected to readily produce the protonated molecule [M+H]⁺ at an m/z of approximately 143.15.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. The most likely fragmentation pathways involve the cleavage of bonds alpha to the nitrogen atoms, which are points of structural weakness and can lead to stabilized carbocations.

Caption: Predicted key fragmentation pathways in EI-MS.

Key Predicted Fragments:

-

m/z 127: Loss of a methyl radical (•CH₃) from the N-ethyl group.

-

m/z 98: Alpha-cleavage resulting in the loss of the aminomethyl radical (•CH₂NH₂), leading to a stable N-ethyl-tetrahydropyridinium ion. This is often a prominent peak for 4-substituted piperidines.

-

m/z 84: Further fragmentation of the piperidine ring.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI or EI source. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

-

ESI-MS Protocol:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.

-

-

GC-EI-MS Protocol:

-

If the compound is sufficiently volatile and thermally stable, GC-MS is an excellent method for separation and identification.

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC. A standard non-polar column (e.g., DB-5ms) is often suitable.

-

Use a temperature gradient to elute the compound. The mass spectrometer will acquire spectra across the eluting peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300 - 3500 | N-H (amine) | Symmetric & Asymmetric Stretch | Medium (often two bands for -NH₂) |

| 2900 - 3000 | C-H (alkane) | Stretch | Strong |

| 1590 - 1650 | N-H (amine) | Scissoring (Bending) | Medium to Weak |

| 1450 - 1470 | C-H (alkane) | Bending | Medium |

| 1000 - 1250 | C-N (amine) | Stretch | Medium to Strong |

The IR spectrum will be dominated by strong C-H stretching and bending vibrations from the ethyl and piperidine alkyl groups. The key diagnostic peaks will be the N-H stretches of the primary amine, which typically appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, and the C-N stretching vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Liquid/Solution: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Conclusion

This technical guide provides a detailed predictive and theoretical framework for the spectral characterization of (1-Ethylpiperidin-4-yl)methanamine. The predicted ¹H and ¹³C NMR chemical shifts, the expected mass spectrometric fragmentation patterns, and the characteristic infrared absorption bands collectively form a comprehensive spectral profile. By synthesizing theoretical data with established, practical protocols, this document serves as an essential resource for scientists engaged in the synthesis, purification, and analysis of this valuable chemical intermediate, ensuring confidence in its structural integrity and purity.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- BenchChem. (2025). Spectroscopic and Synthetic Profile of N-Methyl-1-(piperidin-4-YL)methanamine Analogues: A Technical Overview.

- BLD Pharm. (n.d.). 720001-91-2 | 2-(1-Ethylpiperidin-4-yl)ethanamine.

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

Kim, S. et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

- CASPRE. (n.d.). 13C NMR Predictor.

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

- ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4.

- ENAO Chemical Co., Limited. (n.d.). (1-Ethylpiperidin-4-yl)methanamine CAS NO.21168-71-8.

- Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.

- PubChemLite. (n.d.). (1-ethylpiperidin-4-yl)methanamine (C8H18N2).

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- PubChem. (n.d.). (1-Methylpiperidin-2-yl)methanamine.

- Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes....

- BenchChem. (2025). An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds.

- Sigma-Aldrich. (n.d.). 2-(1-ethylpiperidin-4-yl)ethanamine | 720001-91-2.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- SpectraBase. (n.d.). 1-Ethyl-4-piperidinamine, N-heptafluorobutyryl- - Optional[13C NMR] - Chemical Shifts.

- PubChemLite. (n.d.). 1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine.

- ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.

- RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

- PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.

- PubChemLite. (n.d.). {1-[2-(dimethylamino)ethyl]piperidin-4-yl}methanamine.

- SpectraBase. (n.d.). 1-Piperoylpiperidine - Optional[FTIR] - Spectrum.

Sources

- 1. (1-Ethylpiperidin-4-yl)methanamine, CasNo.21168-71-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. PubChemLite - (1-ethylpiperidin-4-yl)methanamine (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability of (1-Ethylpiperidin-4-yl)methanamine

An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)methanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

(1-Ethylpiperidin-4-yl)methanamine, identified by CAS Number 21168-71-8, is a disubstituted piperidine derivative that has garnered significant interest within the scientific community.[1][2] As a versatile chemical building block, its unique structure, featuring a reactive primary amine and a tertiary amine within a flexible piperidine scaffold, makes it a valuable precursor in the synthesis of complex molecules. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on its commercial availability, plausible synthetic routes, and its critical role in the discovery of novel therapeutics. The piperidine moiety is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents and other pharmaceuticals, underscoring the importance of functionalized intermediates like this one.[3][4]

Commercial Availability and Physicochemical Properties

(1-Ethylpiperidin-4-yl)methanamine is readily available from several commercial chemical suppliers, facilitating its use in research and development. The compound is typically offered at high purity levels, suitable for synthetic chemistry applications.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Purity | Physical Form | Storage Temperature |

| Sigma-Aldrich (via BLD Pharmatech) | 98% | Liquid | 2-8°C, Keep in dark place, sealed in dry |

| Alchem Pharmtech | - | - | - |

| ENAO Chemical Co., Ltd | 97% | White Powders | 2-8°C, Keep in dark place |

Data compiled from publicly available supplier information.[1][5]

Table 2: Physicochemical Properties

| Property | Value |

| CAS Number | 21168-71-8 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | (1-ethyl-4-piperidinyl)methanamine |

| InChI Key | ZLODGCYXZYPQKQ-UHFFFAOYSA-N |

| Physical Form | Liquid or White Powder |

Properties sourced from Sigma-Aldrich and ENAO Chemical Co., Ltd.[5]

Synthetic Pathways: A Methodological Perspective

While specific, detailed synthetic protocols for (1-Ethylpiperidin-4-yl)methanamine are not extensively published in peer-reviewed journals, its structure lends itself to well-established synthetic transformations. A logical and efficient approach commences from the commercially available 1-ethyl-4-piperidone. The key transformation is a reductive amination, a cornerstone of medicinal chemistry for installing amine functionalities.

Proposed Synthetic Workflow: Reductive Amination

The synthesis can be envisioned in a two-step sequence starting from 1-ethyl-4-piperidone. The first step involves the formation of an oxime, which is subsequently reduced to the desired primary amine.

-

Oxime Formation: 1-ethyl-4-piperidone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form 1-ethylpiperidin-4-one oxime. This reaction is typically straightforward and high-yielding.

-

Reduction of the Oxime: The intermediate oxime is then reduced to the primary amine. This can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

This pathway offers a reliable method for producing the target compound, leveraging common and scalable laboratory techniques.

Caption: Proposed synthetic workflow for (1-Ethylpiperidin-4-yl)methanamine.

Applications in Drug Discovery and Development

The true value of (1-Ethylpiperidin-4-yl)methanamine lies in its utility as a scaffold for building diverse chemical libraries. The primary amine serves as a crucial handle for introducing a wide array of substituents through N-acylation, N-alkylation, or formation of ureas, sulfonamides, and other functional groups. These modifications allow for the systematic exploration of structure-activity relationships (SAR) to optimize ligand binding, selectivity, and pharmacokinetic properties.[4]

The piperidine ring itself is a key pharmacophore in many drugs targeting the central nervous system (CNS).[6] Its derivatives have been successfully developed for a multitude of biological targets.

Key Therapeutic Areas:

-

Analgesia: Piperidine derivatives have been instrumental in the discovery of N-type calcium channel blockers, which show significant promise as orally active analgesic agents.[7] The core structure allows for modifications that optimize affinity and selectivity for the target channel.

-

Oncology: The piperidine scaffold is featured in novel inhibitors of critical cancer targets. For instance, derivatives have been developed as c-Myc inhibitors for the treatment of lung cancer, where they disrupt protein-protein interactions essential for tumor progression.[8]

-